
3-(6-Butoxy-2-naphthyl)azetidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32662296 is a chemical compound with unique properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32662296 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of MFCD32662296 may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
MFCD32662296 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: MFCD32662296 can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in reactions involving MFCD32662296 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from reactions involving MFCD32662296 depend on the specific reaction type and conditions. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
MFCD32662296 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a diagnostic tool.
Industry: MFCD32662296 is utilized in the production of specialty chemicals, materials science, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of MFCD32662296 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular function or signaling pathways. The exact mechanism can vary depending on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to MFCD32662296 include those with analogous structures or functional groups, such as modafinil analogues and derivatives .
Uniqueness
MFCD32662296 is unique due to its specific reactivity and the range of applications it offers. Compared to similar compounds, it may exhibit distinct properties that make it more suitable for certain applications, such as higher stability, selectivity, or efficiency in specific reactions.
Properties
Molecular Formula |
C17H22ClNO |
|---|---|
Molecular Weight |
291.8 g/mol |
IUPAC Name |
3-(6-butoxynaphthalen-2-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-2-3-8-19-17-7-6-13-9-14(16-11-18-12-16)4-5-15(13)10-17;/h4-7,9-10,16,18H,2-3,8,11-12H2,1H3;1H |
InChI Key |
FYGMVFGAXPGCCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C=C2)C3CNC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


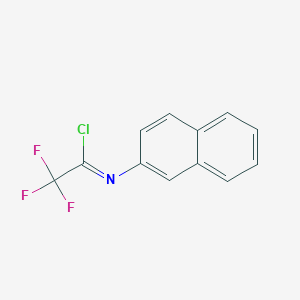
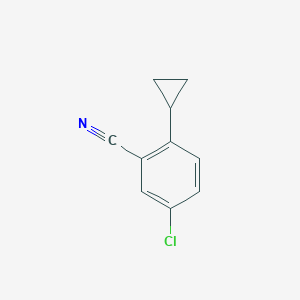
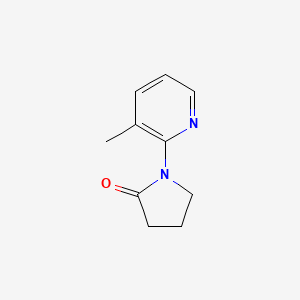
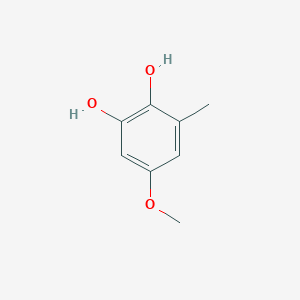
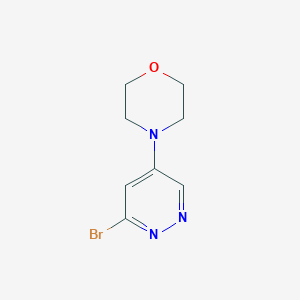
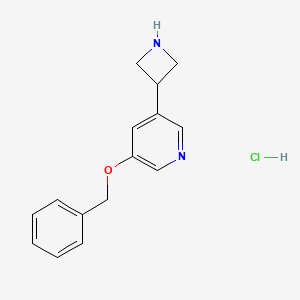
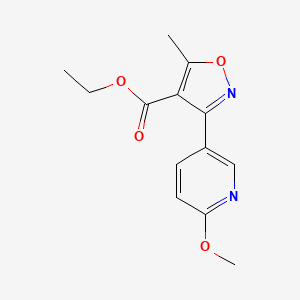
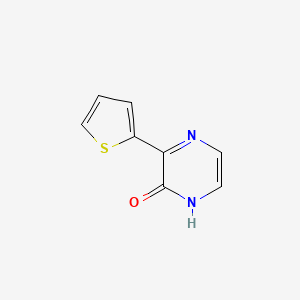
![3-[5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13694163.png)
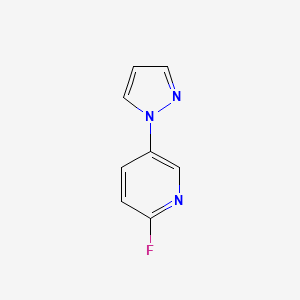
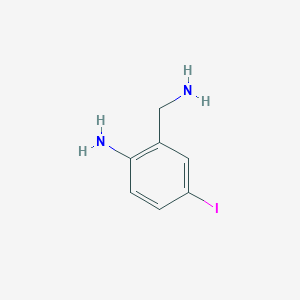
phosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate](/img/structure/B13694181.png)

![[(2S,4R)-1-Cyclopropyl-4-fluoro-2-pyrrolidinyl]methanol](/img/structure/B13694194.png)
